![molecular formula C8H13BrN2O3 B2429525 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 893749-96-7](/img/structure/B2429525.png)

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

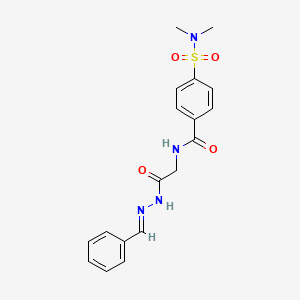

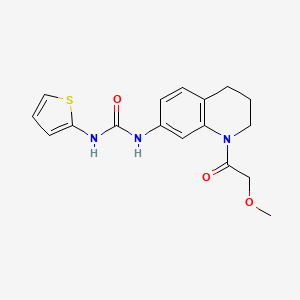

4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1982950-19-5 . It has a molecular weight of 220.66 and its IUPAC name is 4-[(dimethylamino)methyl]-5-methyl-3-isoxazolecarboxylic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C8 H12 N2 O3 . Cl H . The InChI code for this compound is 1S/C8H12N2O3.ClH/c1-5-6 (4-10 (2)3)7 (8 (11)12)9-13-5;/h4H2,1-3H3, (H,11,12);1H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.66 .Scientific Research Applications

Peptide Coupling and Enzymatic Substrate Synthesis

Brunel, Salmi, and Letourneux (2005) highlight the use of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent for the synthesis of various amino acid derivatives, including 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride. This method is particularly useful in the synthesis of Fa-Met, an important enzymatic substrate, achieving high chemical yields of up to 90% (Brunel, Salmi, & Letourneux, 2005).

Tautomerism Studies in Heteroaromatic Compounds

In a study by Boulton and Katritzky (1961), the tautomerism of heteroaromatic compounds, including isoxazoles, was investigated. They found that certain isoxazole derivatives, akin to this compound, exist in different tautomeric forms depending on the solvent used. This study contributes to the understanding of the basicities and acid strengths of these compounds (Boulton & Katritzky, 1961).

Applications in Organic Synthesis and Chemical Properties

The synthesis and properties of various isoxazol-5-one derivatives, related to this compound, were explored by Cheng, Wang, Liu, and Zhang (2009). They synthesized isoxazol-5-one derivatives through a one-pot reaction, revealing insights into their planar structures and chemical properties (Cheng, Wang, Liu, & Zhang, 2009).

Synthesis of Isoxazole Derivatives for Antitumor Activity

A study conducted by Deady, Rodemann, Zhuang, Baguley, and Denny (2003) on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the potential antitumor properties of compounds related to this compound. This research adds to the understanding of how such compounds can be utilized in the development of anticancer drugs (Deady et al., 2003).

Use in Antitumor and Antibacterial Syntheses

The synthesis of 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, a compound structurally similar to this compound, was explored by Umezawa and Kinoshita (1957) for its antitumor and antibacterial activities. Their work demonstrates the potential of such compounds in medicinal chemistry (Umezawa & Kinoshita, 1957).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the targets and mode of action are identified, it would be possible to describe the specific molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrochloride form suggests that it might be more stable and active in acidic environments .

Properties

IUPAC Name |

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGBPWNWSBFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2429444.png)

![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)

![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)